molecular formula C8H7BrN2 B1375332 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1357142-80-3

3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1375332
M. Wt: 211.06 g/mol
InChI Key: SFABSAOTNYQZIU-UHFFFAOYSA-N
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Description

“3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 . This makes it an attractive target for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine”, has been reported in the literature . The starting material was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45-60% yield .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically Cancer Therapy .

Summary of the Application

1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Results or Outcomes

Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Antimicrobial, Antifungal, and Antiviral Activities

Specific Scientific Field

This application falls under the field of Pharmaceutical Research , specifically Antimicrobial, Antifungal, and Antiviral Activities .

Summary of the Application

Pyrrolopyrazine derivatives, which are similar to 1H-pyrrolo[3,2-b]pyridine derivatives, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Results or Outcomes

According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Application in Drug Production

Specific Scientific Field

This application falls under the field of Pharmaceutical Research , specifically Drug Production .

Summary of the Application

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

properties

IUPAC Name

3-bromo-1-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-6(9)8-7(11)3-2-4-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFABSAOTNYQZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-1H-pyrrolo[3,2-b]pyridine (450 mg) in DMF (5 mL) was treated with a NaH (60% in oil, 100 mg) and the resulting mixture stirred at room temperature for 5 min. The mixture was cooled to 0° C., treated with MeI (324 mg) then allowed to warm to room temperature over a period of 1 h. After this time, the reaction was diluted with water (100 mL) and extracted with AcOEt (3×50 mL). The combined organics were washed with water (50 mL), 5% LiCl aqueous solution (50 mL) then brine (50 mL), dried over Na2SO4, filtered and the filtrate was concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography (heptane to AcOEt) to give the title compound (408 mg).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
324 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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